molecular formula C13H17FN2O B14024185 (2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone

(2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B14024185
M. Wt: 236.28 g/mol
InChI Key: JBDPMKHUGOCXDV-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone is an organic compound with the molecular formula C13H17FN2O. It is known for its unique chemical structure, which includes a fluorinated aromatic ring and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-fluoro-5-methylbenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
  • (2-Fluoro-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone
  • (2-Fluoro-5-bromophenyl)(4-methylpiperazin-1-yl)methanone

Uniqueness

(2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both a fluorinated aromatic ring and a piperazine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

(2-fluoro-5-methylphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H17FN2O/c1-10-3-4-12(14)11(9-10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3

InChI Key

JBDPMKHUGOCXDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C

Origin of Product

United States

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